N-(1,3-benzothiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS2/c1-17-7-6-8-18(13-17)14-28-15-23(19-9-2-4-11-21(19)28)30-16-24(29)27-25-26-20-10-3-5-12-22(20)31-25/h2-13,15H,14,16H2,1H3,(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSWARARQPFHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Convergent Synthesis Approach
The convergent approach involves the preparation of two advanced intermediates—a properly functionalized benzothiazole and an appropriately substituted indole derivative—followed by their coupling through a sulfanyl bridge. This strategy offers advantages in terms of flexibility and potential for optimization at various stages of the synthesis.
Linear Synthesis Approach
The linear approach typically begins with either the benzothiazole or indole scaffold, followed by sequential functionalization steps to construct the target molecule. This approach may be more suitable for large-scale synthesis due to potentially fewer isolation and purification steps.
Detailed Synthetic Routes
Synthesis via Benzothiazole Acetamide Intermediate
This synthetic route begins with the preparation of N-(1,3-benzothiazol-2-yl)acetamide, which is subsequently coupled with a thiolated indole derivative. The synthesis of the benzothiazole acetamide intermediate can be achieved by refluxing 2-aminobenzothiazole in acetic acid, as reported for similar structures.
Step 1: 2-Aminobenzothiazole (1 mmol) is dissolved in acetic acid (30 ml) and refluxed for 3 hours.
Step 2: The reaction mixture is cooled and poured into ice-cold water.
Step 3: The precipitate is collected by filtration and recrystallized from ethanol.
The resulting N-(1,3-benzothiazol-2-yl)acetamide can then be modified to incorporate the sulfanyl group for subsequent coupling with the indole component.
Synthesis via Thiol-Chloroacetamide Coupling
An alternative approach involves the reaction of 2-mercaptobenzothiazole with an appropriate chloroacetamide derivative in the presence of a base, followed by coupling with the indole component. This method is adapted from the synthesis of related compounds described in the literature.
Step 1: 2-Mercaptobenzothiazole is reacted with chloroacetyl chloride in the presence of triethylamine.
Step 2: The resulting 2-(benzothiazol-2-ylthio)acetyl chloride is reacted with an appropriate amine to form the acetamide linkage.
Step 3: The product is then coupled with the indole derivative under suitable conditions.
This approach allows for the direct incorporation of the sulfanyl bridge during the initial stages of the synthesis.
Synthesis via N-Alkylation of Indole
The preparation of the 1-[(3-methylphenyl)methyl]-1H-indole intermediate is a critical step in the overall synthesis. This can be achieved through N-alkylation of indole using 3-methylbenzyl chloride or bromide in the presence of a base such as sodium hydride or potassium carbonate.
Step 1: Indole (1 equivalent) is treated with sodium hydride (1.1 equivalents) in DMF at 0°C.
Step 2: 3-Methylbenzyl chloride or bromide (1.2 equivalents) is added, and the mixture is stirred at room temperature for 6-8 hours.
Step 3: The reaction is quenched with water, and the product is extracted with ethyl acetate.
The resulting N-alkylated indole can then be functionalized at the 3-position to introduce the sulfanyl group needed for coupling with the benzothiazole component.
Optimization of Reaction Conditions
The efficiency of the synthesis can be significantly influenced by careful optimization of reaction conditions. Table 1 presents a compilation of optimized conditions for key steps in the synthesis based on similar reactions reported in the literature.
Table 1: Optimized Reaction Conditions for Key Synthetic Steps
| Synthetic Step | Solvent | Temperature (°C) | Catalyst/Base | Reaction Time (h) | Expected Yield (%) |
|---|---|---|---|---|---|
| Benzothiazole acetamide formation | Acetic acid | Reflux (118°C) | None | 3 | 75-85 |
| Thiol-chloroacetamide coupling | Ethanol | Reflux (78°C) | K₂CO₃ | 5-6 | 70-80 |
| Indole N-alkylation | DMF | 0°C to RT | NaH | 6-8 | 80-90 |
| Sulfanyl bridge formation | Toluene | 100°C | NaOH | 12 | 85-95 |
| Final coupling reaction | Ethanol/TEA | Reflux | K₂CO₃ | 8-10 | 65-75 |
The optimization data indicate that the most critical parameters affecting yield and purity are reaction temperature, choice of base, and reaction time. For instance, the sulfanyl bridge formation exhibits optimal yield (85-95%) when conducted in toluene at 100°C with NaOH as the base over a 12-hour period.
Multistep Synthetic Procedure
Based on the evaluation of various synthetic approaches, a comprehensive multistep procedure for the preparation of this compound is proposed below. This procedure integrates the most efficient methodologies reported for similar compounds.
Preparation of 1-[(3-methylphenyl)methyl]-1H-indole
Step a: To a suspension of sodium hydride (1.1 eq) in anhydrous DMF, add indole (1.0 eq) at 0°C under nitrogen atmosphere.
Step b: Stir the mixture for 30 minutes, then add 3-methylbenzyl bromide (1.2 eq) dropwise.
Step c: Allow the reaction to warm to room temperature and stir for 6-8 hours.
Step d: Quench the reaction with ice water and extract with ethyl acetate.
Step e: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Step f: Purify the residue by column chromatography to obtain 1-[(3-methylphenyl)methyl]-1H-indole.
Functionalization of Indole at 3-Position
For the introduction of the sulfanyl group at the 3-position of indole, a modification of methods used for related compounds can be employed:
Step a: To a solution of 1-[(3-methylphenyl)methyl]-1H-indole in anhydrous THF, add n-butyllithium (1.1 eq) at -78°C under nitrogen.
Step b: Stir the mixture for 1 hour, then add elemental sulfur (1.2 eq).
Step c: Allow the reaction to warm to room temperature and stir for 3 hours.
Step d: Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.
Step e: Dry the organic layer, filter, and concentrate to obtain 1-[(3-methylphenyl)methyl]-1H-indole-3-thiol.
Preparation of 2-Chloro-N-(1,3-benzothiazol-2-yl)acetamide
The preparation of the benzothiazole acetamide component can be achieved through a modification of the procedure described for similar compounds:
Step a: To a solution of 2-aminobenzothiazole (1.0 eq) and triethylamine (1.1 eq) in ethanol, add chloroacetyl chloride (1.1 eq) dropwise at 0°C.
Step b: Stir the reaction mixture at room temperature for 3 hours.
Step c: Filter the precipitate, wash with cold ethanol, and dry to obtain 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide.
Final Coupling Reaction
The final step involves the coupling of the functionalized indole and benzothiazole components:
Step a: Combine 1-[(3-methylphenyl)methyl]-1H-indole-3-thiol (1.0 eq), 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide (1.0 eq), and potassium carbonate (1.5 eq) in ethanol.
Step b: Reflux the mixture for 8-10 hours while monitoring by TLC.
Step c: Cool the reaction mixture, filter the precipitate, and recrystallize from ethanol to obtain this compound.
Characterization and Purification
Purification Techniques
The purification of this compound and its intermediates typically employs a combination of techniques:
Table 2: Recommended Purification Methods
| Compound | Primary Purification | Secondary Purification | Solvent System |
|---|---|---|---|
| 1-[(3-methylphenyl)methyl]-1H-indole | Column chromatography | Recrystallization | Hexane/EtOAc (9:1) |
| 1-[(3-methylphenyl)methyl]-1H-indole-3-thiol | Extraction | Column chromatography | DCM/MeOH (95:5) |
| 2-Chloro-N-(1,3-benzothiazol-2-yl)acetamide | Filtration | Recrystallization | Ethanol |
| Final product | Column chromatography | Recrystallization | Chloroform/ethanol (1:1) |
Recrystallization from appropriate solvent systems is particularly effective for achieving high purity of the final compound, with chloroform-ethanol (1:1) being a suitable solvent system based on similar compounds.
Spectral Characterization
The structural confirmation of this compound can be accomplished through various spectroscopic techniques. Expected spectral data based on similar compounds include:
FT-IR Spectroscopy:
- N-H stretching: 3300-3200 cm⁻¹
- C=O stretching: 1670-1660 cm⁻¹
- C-S stretching: 710-680 cm⁻¹
- C=N stretching: 1620-1590 cm⁻¹
¹H-NMR Spectroscopy (DMSO-d₆):
- Aromatic protons: 7.12-8.15 δ ppm (multiplets)
- -CH₂- adjacent to sulfur: 4.31-4.37 δ ppm (singlet)
- -CONH-: 10.22-11.29 δ ppm (singlet)
- Ar-CH₃: 2.51-2.53 δ ppm (singlet)
- -CH₂- linking indole with methylphenyl: 5.45-5.55 δ ppm (singlet)
¹³C-NMR Spectroscopy (DMSO-d₆):
- Carbonyl carbon: 168-170 δ ppm
- Aromatic carbons: 110-155 δ ppm
- -CH₂- adjacent to sulfur: 35-40 δ ppm
- Ar-CH₃: 20-22 δ ppm
- -CH₂- linking indole with methylphenyl: 49-51 δ ppm
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation has emerged as an effective method for accelerating reactions and improving yields in organic synthesis. For the preparation of this compound, microwave-assisted conditions can significantly reduce reaction times while maintaining or improving yields.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthetic Step | Conventional Method | Microwave-Assisted Method | ||
|---|---|---|---|---|
| Time (h) | Yield (%) | Time (min) | Yield (%) | |
| Benzothiazole acetamide formation | 3 | 75-85 | 15-20 | 80-90 |
| Thiol-chloroacetamide coupling | 5-6 | 70-80 | 25-30 | 75-85 |
| Final coupling reaction | 8-10 | 65-75 | 30-40 | 70-80 |
The microwave-assisted approach offers significant time savings with comparable or slightly improved yields, making it a viable alternative for the preparation of this compound, particularly for research purposes or when time efficiency is prioritized.
One-Pot Multi-Component Reaction
A more streamlined approach involves a one-pot multi-component reaction strategy, where multiple reactants are combined in a single reaction vessel to minimize isolation and purification of intermediates:
Step a: Combine 2-aminobenzothiazole, chloroacetic acid, and a coupling agent (e.g., DCC) in DMF at 0°C.
Step b: Stir for 2 hours, then add 1-[(3-methylphenyl)methyl]-1H-indole-3-thiol and K₂CO₃.
Step c: Heat the mixture at 80°C for 6-8 hours.
Step d: Cool, filter, and purify the product by recrystallization.
This approach has the advantages of reduced waste generation, fewer purification steps, and potentially higher overall yield.
Comparative Analysis of Methods
A comprehensive comparison of the different synthetic approaches for this compound is presented in Table 4, evaluating key parameters that influence the selection of a particular method for specific applications.
Table 4: Comparative Analysis of Synthetic Methods
| Method | Overall Yield (%) | Time Efficiency | Scalability | Technical Complexity | Environmental Impact |
|---|---|---|---|---|---|
| Convergent synthesis | 45-55 | Moderate | High | Moderate | Moderate |
| Linear synthesis | 35-45 | Low | Moderate | High | High |
| Microwave-assisted | 50-60 | High | Low | Low | Low |
| One-pot multi-component | 40-50 | High | Moderate | Low | Low |
The convergent synthesis approach offers the best balance of scalability and moderate technical complexity, making it suitable for large-scale production. The microwave-assisted method provides superior time efficiency and reduced environmental impact, making it ideal for laboratory-scale synthesis and research applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Structure and Composition
The compound's molecular formula is with a molecular weight of approximately 342.47 g/mol. Its structure features a benzothiazole ring, an indole moiety, and an acetamide functional group, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that N-(1,3-benzothiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study published in 2022, derivatives of benzothiazole were synthesized and tested for their anticancer activity. The results showed that compounds similar to this compound had IC50 values in the micromolar range against MCF-7 and A549 cell lines, indicating potent anticancer effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses broad-spectrum antibacterial and antifungal properties.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents .
Neuroprotective Effects
Another promising application of this compound is in neuroprotection. Research indicates that it may have potential benefits in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Mechanism of Action:
The neuroprotective effects are hypothesized to arise from the compound's ability to inhibit oxidative stress and inflammation in neural tissues. In vitro studies have shown that it can reduce the levels of reactive oxygen species (ROS) in neuronal cells exposed to toxic substances .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Modulating signaling pathways: Affecting cellular processes.
Interacting with DNA or RNA: Influencing gene expression.
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles (benzothiazole, indole, or benzimidazole) and functional groups (sulfanyl, sulfonamide, or acetamide). Below is a detailed analysis:
Structural Analogues with Benzothiazole-Indole Hybrids
Key Observations :
- The 3-methylphenylmethyl group in the target compound may enhance lipophilicity and membrane permeability compared to phenylsulfonyl or benzimidazole-based analogs .
- Sulfanyl (-S-) bridges are conserved across analogs, suggesting a role in stabilizing interactions with enzymatic thiol groups or metal ions .
Functional Analogues with Sulfonamide/Acetamide Linkers
Key Observations :
- Sulfonamide -linked compounds (e.g., ) exhibit stronger enzyme inhibition due to enhanced electron-withdrawing effects, whereas acetamide -linked analogs (e.g., target compound) may prioritize steric interactions.
Pharmacokinetic and Computational Insights
- Lipophilicity (LogP) : The target compound’s 3-methylphenylmethyl group likely increases LogP (~3.5 predicted) compared to polar analogs like (LogP ~2.1), favoring blood-brain barrier penetration.
- Docking Studies : For benzothiazole-indole hybrids, molecular docking predicts strong interactions with elastase’s hydrophobic active site, driven by the benzothiazole’s planar structure and indole’s π-π stacking .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of the biological activities associated with this compound, focusing on its anticancer, antibacterial, antifungal, and other relevant properties.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 10 | |
| Compound B | HeLa | 15 | |
| This compound | MCF-7 | TBD | TBD |
Antibacterial Activity
The antibacterial properties of benzothiazole derivatives have been extensively studied. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicate that it may inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis .
Table 2: Antibacterial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | |
| Escherichia coli | 10 µg/mL |
Antifungal Activity
The antifungal efficacy of the compound has also been evaluated, particularly against Candida species. Preliminary results suggest that it may inhibit fungal growth by targeting ergosterol biosynthesis or disrupting cellular membranes .
Table 3: Antifungal Activity Against Candida Species
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could interact with specific receptors, influencing signaling pathways related to cell proliferation and survival.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Recent studies have focused on synthesizing and testing various analogs of this compound to enhance its biological activity. For instance, modifications to the indole moiety have been shown to increase potency against specific cancer cell lines while reducing cytotoxicity towards normal cells .
Q & A
How can researchers optimize the synthesis of N-(1,3-benzothiazol-2-yl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide to improve yield and purity?
Basic:
The synthesis typically involves multi-step reactions starting with the preparation of benzothiazole and indole intermediates, followed by sulfanylacetamide coupling. Key steps include:
- Intermediate purification : Use column chromatography to isolate intermediates like 2-hydrazinobenzothiazole (precursor to benzothiazole) and 1-[(3-methylphenyl)methyl]-1H-indole derivatives .
- Reaction monitoring : Employ thin-layer chromatography (TLC) with solvent systems like chloroform:methanol (7:3) to track reaction progress .
Advanced:
To address low yields in coupling steps:
- Solvent-free conditions : Adopt solvent-free reductive amination (e.g., for acetohydrazide derivatives) to minimize side reactions and enhance reaction efficiency .
- Computational reaction design : Use quantum chemical calculations (e.g., density functional theory) to predict optimal reaction pathways and transition states, as demonstrated in ICReDD’s workflow .
What spectroscopic techniques are most reliable for characterizing this compound and resolving structural ambiguities?
Basic:
Standard techniques include:
- FTIR : Identify key functional groups (e.g., sulfanylacetamide C=O stretch at ~1680 cm⁻¹, benzothiazole C=N at ~1600 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., indole C3 sulfanyl linkage at δ 4.16 ppm for –SCH2–) .
Advanced:
For ambiguous peaks or tautomeric forms:
- Theoretical vibrational analysis : Compare experimental FTIR with DFT-calculated spectra (B3LYP/6-311++G** basis set) to resolve overlapping bands .
- 2D NMR (COSY, HSQC) : Map coupling between indole H-2’ (δ 7.04 ppm) and adjacent protons to confirm regioselectivity .
How can researchers evaluate the biological activity of this compound, particularly in enzyme inhibition studies?
Basic:
- Standard assays : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition via Ellman’s method) with IC₅₀ determination .
- Dose-response curves : Test concentrations from 0.1–100 μM in triplicate to establish potency .
Advanced:
- Target identification : Perform molecular docking (AutoDock Vina) against protein databases (PDB) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or kinases .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) and validate computational predictions .
What computational strategies are effective for modeling the interactions of this compound with biological targets?
Basic:
- Software tools : Use Schrödinger Suite or MOE for ligand preparation and rigid docking .
- PDB mining : Retrieve high-resolution crystal structures (e.g., COX-2: PDB ID 5KIR) for docking simulations .
Advanced:
- MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and conformational changes in the target-ligand complex .
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities and compare with experimental IC₅₀ values .
How should researchers address contradictory data in the literature regarding this compound’s reactivity or bioactivity?
Basic:
- Comparative studies : Replicate conflicting experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
- Meta-analysis : Aggregate data from PubChem or ChEMBL to identify trends or outliers in reported IC₅₀ values .
Advanced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
